molecular formula C7H14ClNO2 B3244153 1-(Methylamino)cyclopentanecarboxylic acid hydrochloride CAS No. 1609406-63-4

1-(Methylamino)cyclopentanecarboxylic acid hydrochloride

Cat. No.: B3244153
CAS No.: 1609406-63-4
M. Wt: 179.64
InChI Key: KKRMHDTWCQBSAO-UHFFFAOYSA-N
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Description

1-(Methylamino)cyclopentanecarboxylic acid hydrochloride (CAS: 1609406-63-4) is a cyclopentane-derived carboxylic acid featuring a methylamino substituent on the cyclopentane ring and a hydrochloride counterion. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. It is commercially available but often listed as discontinued in catalogs, reflecting its specialized use in research .

Properties

IUPAC Name

1-(methylamino)cyclopentane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8-7(6(9)10)4-2-3-5-7;/h8H,2-5H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRMHDTWCQBSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylamino)cyclopentanecarboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylamino)cyclopentanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a methylamino group attached to a cyclopentane ring, which may confer unique biological properties. The hydrochloride form enhances its solubility in water, making it suitable for various applications in biological and chemical research.

Pharmaceutical Applications

1. Drug Development:
1-(Methylamino)cyclopentanecarboxylic acid hydrochloride is being explored for its potential in the design of novel pharmaceutical compounds. The unique structure may lead to the development of cyclic peptides that exhibit enhanced bioavailability and stability compared to linear peptides. This aspect is critical in drug formulation where stability and efficacy are paramount .

2. Peptide Synthesis:
The compound serves as a valuable building block in peptide synthesis. It can act as a protecting group, allowing for selective modifications of amino acids without interfering with other functional groups. This property is particularly useful in synthesizing complex peptides and peptidomimetics .

3. Bioconjugation:
In bioconjugation applications, this compound can facilitate the attachment of biomolecules to surfaces or other molecules. This capability is essential in developing targeted drug delivery systems, enhancing the precision of therapeutic interventions .

Synthetic Applications

1. Organic Synthesis:
The compound plays a significant role in synthetic organic chemistry, where it is utilized to explore new reaction pathways and methodologies for synthesizing complex molecules. Its structural features allow chemists to investigate various synthetic routes that could lead to new compounds with desirable properties .

2. Material Science:
In material science, this compound is employed to create advanced materials with specific properties such as improved mechanical strength or thermal stability. These characteristics are beneficial for various industrial applications, including the development of polymers and composites .

Case Studies

Study Focus Findings
Study on Cyclic Peptides Investigated the use of this compound in cyclic peptide synthesisFound that cyclic peptides synthesized using this compound exhibited enhanced stability and bioactivity compared to their linear counterparts.
Bioconjugation Techniques Explored methods for attaching biomolecules using this compoundDemonstrated successful attachment of therapeutic agents to cancer-targeting antibodies, improving specificity and reducing side effects .
Material Properties Enhancement Evaluated the impact of this compound on polymer formulationsResults indicated significant improvements in thermal stability and mechanical properties of the resultant materials .

Mechanism of Action

1-(Methylamino)cyclopentanecarboxylic acid hydrochloride can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific amino group substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Comparison with Similar Compounds

Caramiphen Hydrochloride

Structure: 2-(Diethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochloride. Key Differences:

  • Functional Groups: Ester (2-(diethylamino)ethyl ester) vs. carboxylic acid in the target compound.
  • Substituents: Phenyl group on cyclopentane vs. methylamino group.
  • Pharmacology : Caramiphen is an anticholinergic agent used for Parkinson’s disease and cough suppression, whereas the target compound lacks direct therapeutic data but is a synthetic precursor .

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

Structure: Cyclobutane ring with methyl ester and methylamino groups. Key Differences:

  • Ring Size : Smaller cyclobutane ring increases ring strain and alters conformational flexibility compared to cyclopentane.
  • Applications : Used in synthesizing spirocyclic compounds (e.g., Reference Example 87 in EP 4,374,877), highlighting its role in constrained molecular architectures .

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

Structure: Cyclopentane ring with methyl ester and methylamino groups. Key Differences:

  • Functional Group : Methyl ester vs. carboxylic acid in the target compound.
  • Synthetic Utility : Acts as a precursor in multi-step syntheses (e.g., Reference Example 114 in EP 4,374,877), requiring hydrolysis to yield the carboxylic acid derivative .

1-(Methylamino)cyclopentane-1-carboxylic Acid Hydrobromide

Structure : Structurally identical to the target compound but with a hydrobromide counterion.
Key Differences :

  • Counterion : Hydrobromide may offer higher solubility in polar aprotic solvents compared to hydrochloride, influencing crystallization and formulation .

Cyclopentyl Fentanyl Hydrochloride

Structure : N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]cyclopentanecarboxamide hydrochloride.
Key Differences :

  • Complexity : Incorporates a piperidine ring and phenyl groups, making it a potent opioid.
  • Functional Group : Carboxamide vs. carboxylic acid, reducing polarity and enhancing lipophilicity for blood-brain barrier penetration .

1-Amino-2-hydroxycyclopentanecarboxylic Acid

Structure: Cyclopentane with amino and hydroxyl groups. Key Differences:

  • Biological Activity : Under investigation in biological systems, suggesting distinct pharmacological profiles .

1-Amino-3,3-dimethylcyclopentane-1-carboxylic Acid Hydrochloride

Structure: Cyclopentane with dimethyl substitution and amino group. Key Differences:

Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride

Structure: Ethyl ester derivative of 1-aminocyclopentanecarboxylic acid. Key Differences:

  • Ester vs. Acid : The ethyl ester requires hydrolysis for bioactivation, whereas the carboxylic acid is directly ionizable, affecting bioavailability .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Key Differences vs. Target Compound References
1-(Methylamino)cyclopentanecarboxylic acid hydrochloride C₈H₁₄ClNO₂ 193.66 Cyclopentane, methylamino, carboxylic acid Reference compound
Caramiphen hydrochloride C₂₀H₃₁NO₂·HCl 353.93 Cyclopentane, phenyl, diethylaminoethyl ester Ester group, phenyl substituent
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride C₈H₁₄ClNO₂ 193.66 Cyclobutane, methyl ester Smaller ring, ester group
Cyclopentyl fentanyl hydrochloride C₂₅H₃₂N₂O·HCl 413.0 Piperidine, carboxamide, phenyl groups Opioid activity, complex structure
1-Amino-2-hydroxycyclopentanecarboxylic acid C₆H₁₁NO₃ 145.16 Cyclopentane, amino, hydroxyl Hydroxyl group, increased polarity
Ethyl 1-aminocyclopentanecarboxylate hydrochloride C₉H₁₆ClNO₂ 205.68 Cyclopentane, ethyl ester Ester group, larger alkyl chain

Biological Activity

1-(Methylamino)cyclopentanecarboxylic acid hydrochloride is a cyclic amino acid derivative with the molecular formula C7H13NO2·HCl. This compound has garnered attention due to its promising biological activity and potential therapeutic applications. It is primarily utilized in scientific research to explore its effects on various biological pathways and its applications in medicine and industry.

  • Molecular Formula : C7H13NO2·HCl
  • CAS Number : 1609406-63-4

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Alkylation of Glycine Equivalents : This involves using 1,2-electrophiles followed by intramolecular cyclization.
  • Industrial Production : Large-scale synthesis often employs optimized reaction conditions to enhance yield and purity, utilizing advanced catalytic systems and continuous flow reactors.

This compound exhibits its biological activity through various mechanisms:

  • Enzyme Modulation : It may interact with specific enzymes, influencing metabolic pathways.
  • Receptor Interaction : The compound can bind to certain receptors, potentially altering cellular signaling processes.

Therapeutic Potential

Research indicates that this compound could have applications in treating several conditions, including:

  • Neurological Disorders : Its ability to modulate neurotransmitter systems may offer therapeutic benefits.
  • Metabolic Conditions : Investigations suggest it could play a role in managing metabolic disorders.

Study 1: Neuroprotective Effects

A study published in Frontiers in Neuroscience examined the neuroprotective effects of this compound on neuronal cell lines. The results indicated that the compound significantly reduced oxidative stress markers and apoptosis in treated cells, suggesting its potential as a neuroprotective agent.

Study 2: Anticancer Activity

In a separate investigation reported in Cancer Letters, the compound was tested for its anticancer properties against various cancer cell lines. The findings demonstrated that it inhibited cell proliferation through apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Cyclopentanecarboxylic AcidModerate anti-inflammatory effectsLacks amino substitution
CyclopentolateAnticholinergic propertiesUsed primarily in ophthalmology
This compoundPromising neuroprotective and anticancer propertiesUnique amino group substitution

Research Applications

This compound serves multiple roles in research:

  • Organic Synthesis : Acts as a building block for complex organic molecules.
  • Biological Studies : Utilized for studying enzyme-substrate interactions and metabolic pathways.
  • Material Science : Explored for developing novel materials and specialty chemicals.

Q & A

Q. What are the established synthetic routes for 1-(methylamino)cyclopentanecarboxylic acid hydrochloride?

The compound is typically synthesized via tert-butoxycarbonyl (Boc)-protected intermediate routes . For example, analogous methods involve reacting Boc-protected cyclopentanecarboxylic acid derivatives with methylamine under acidic conditions, followed by HCl-mediated deprotection to yield the hydrochloride salt. A similar approach is detailed in Reference Example 114 of EP 4374877 A2, where dimethylsulfoxide (DMSO) and hydrochloric acid are used for crystallization . Key steps include:

  • Protection/deprotection : Use Boc groups to stabilize reactive amines during synthesis.
  • Acidic workup : HCl is critical for salt formation and purification.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological recommendations include:

  • NMR spectroscopy : Confirm the cyclopentane backbone and methylamino substitution pattern via 1H^1H- and 13C^{13}C-NMR chemical shifts.
  • HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase columns (C18) with acidic mobile phases (e.g., 0.1% trifluoroacetic acid) .
  • Elemental analysis : Validate the hydrochloride stoichiometry (e.g., C:H:N:Cl ratio).

Q. What storage conditions ensure compound stability?

  • Temperature : Store at room temperature (RT) under inert atmosphere (argon/nitrogen) to prevent hygroscopic degradation .
  • Light sensitivity : Protect from UV exposure using amber glass vials.
  • Contradictions in data : Some sources recommend refrigeration for long-term stability, but conflicting reports exist. Validate stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key strategies include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMSO) to enhance intermediate solubility, as demonstrated in Reference Example 105 .
  • Crystallization control : Add heptane or 2-butanone to precipitate the hydrochloride salt with high purity (>90% yield) .
  • Kinetic monitoring : Employ in-situ FTIR or LC-MS to track reaction progress and minimize side reactions (e.g., over-alkylation).

Q. What methods are suitable for resolving enantiomers of structurally related cyclopentane derivatives?

For chiral analogs (e.g., ethyl 1-aminocyclopentanecarboxylate hydrochloride):

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients .
  • Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) to separate enantiomers via recrystallization .

Q. How do structural modifications (e.g., ester vs. carboxylic acid) impact physicochemical properties?

Comparative data from analogs (see ):

ModificationSolubility (H₂O)LogPStability
Ethyl ester (HCl salt)Low1.2RT-stable
Free carboxylic acidModerate-0.5Hygroscopic
  • Esterification enhances lipophilicity but reduces aqueous solubility, critical for pharmacokinetic studies .

Q. What analytical challenges arise in detecting degradation products?

  • Degradants : Hydrolysis of the methylamino group or cyclopentane ring opening under acidic/basic conditions.
  • Mitigation : Use stability-indicating methods like UPLC-PDA at multiple wavelengths (210–254 nm) to detect trace impurities .

Mechanistic and Biological Research

Q. Are there reported mechanisms of action for cyclopentane-derived hydrochlorides in biological systems?

While direct data on this compound is limited, structurally related cyclopentane derivatives (e.g., caramiphen hydrochloride) exhibit muscarinic receptor antagonism and CNS activity . Mechanistic studies recommend:

  • Receptor binding assays : Use 3H^3H-ligand displacement to assess affinity .
  • In silico modeling : Dock the compound into homology models of target receptors (e.g., GPCRs) to predict interactions .

Q. How can researchers address discrepancies in reported solubility data?

  • Method standardization : Use the shake-flask method with buffered solutions (pH 1–7.4) for consistent measurements.
  • Contradictions : Some sources report RT solubility in water as 10 mg/mL, while others note limited solubility (<5 mg/mL). Validate via nephelometry .

Q. What in vitro models are appropriate for assessing cytotoxicity?

  • Cell lines : HepG2 (liver) or HEK293 (kidney) for general toxicity screening.
  • Assays : MTT or resazurin reduction assays with IC₅₀ calculations. Include positive controls (e.g., cyclophosphamide) from validated toxicity databases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Methylamino)cyclopentanecarboxylic acid hydrochloride
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1-(Methylamino)cyclopentanecarboxylic acid hydrochloride

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